4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that features a benzamide core with a cyano group and a pyrazole ring attached to a cyclohexyl moiety
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound interacts with its target, the RyR, by binding to it . This interaction results in the activation of the RyR .
Biochemical Pathways
The activation of the RyR by this compound affects the calcium signaling pathway in insects . This leads to an increase in intracellular calcium levels, which can disrupt normal cellular functions and lead to the death of the insect .
Result of Action
The result of the action of this compound is the death of the insect. Specifically, it has been shown to have larvicidal activity against the diamondback moth (Plutella xylostella), with 84% effectiveness at a concentration of 0.1 mg/L .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexylation: The pyrazole ring is then attached to a cyclohexyl group through a nucleophilic substitution reaction.
Benzamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to its specific structural features, such as the combination of a pyrazole ring and a cyclohexyl group attached to a benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyano-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-12-13-2-4-14(5-3-13)17(22)20-15-6-8-16(9-7-15)21-11-1-10-19-21/h1-5,10-11,15-16H,6-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDUWKJZNBBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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